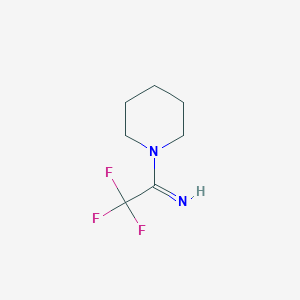

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-Trifluoro-1-(piperidin-1-yl)ethan-1-imine is a chemical compound with the CAS Number: 352209-76-8 . It has a molecular weight of 180.17 . The compound is in liquid form .

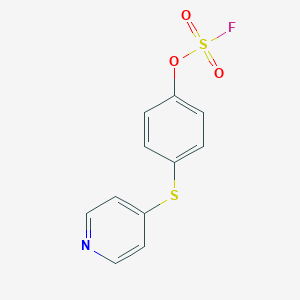

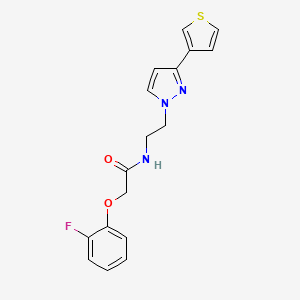

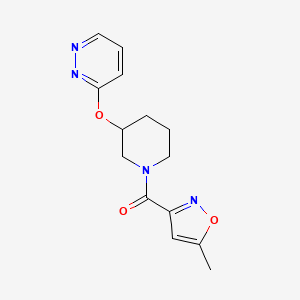

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C7H11F3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid . It has a refractive index of n20/D 1.4171 and a density of 1.226 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Sulfonamides as Terminators in Cyclisations : Trifluoromethanesulfonic acid is used to catalyze 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, showing the potential of using sulfonamides to terminate cationic cascades for polycyclic system formation (Haskins & Knight, 2002).

Glycosyl Triflates Formation : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride activates thioglycosides to form glycosyl triflates, showcasing an efficient method for diverse glycosidic linkage formation (Crich & Smith, 2001).

Solvent and Material Science

Influence on Solvent Properties : The presence of trifluoromethyl groups in solvents like 2,2,2-trifluoroethanol and 1,1,1,3,3,3-hexafluoro-2-propanol affects their hydrogen-bond donor ability and Brønsted acidity, which in turn influences their effectiveness as solvents in various organic reactions (Vuluga et al., 2011).

Ionic Liquids for Li-ion Batteries : Piperidinium-based ionic liquids, such as 1-Ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide, have been explored for their utility as co-solvents in lithium-ion batteries, highlighting their role in enhancing conductivity and battery performance (Kim, Cho, & Shin, 2013).

Chemical Synthesis and Reactivity

- Cyclobutene Synthesis : The use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides for the [2+2] cycloaddition reaction of alkynes demonstrates a metal-free method for synthesizing substituted cyclobutenes at room temperature, showcasing the reactivity of trifluoromethyl-substituted compounds (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Analysis and Theoretical Studies

- Palladium-Catalyzed Aminotrifluoromethoxylation : A method for the catalytic trifluoromethoxylation of unactivated alkenes to obtain 3-OCF3 substituted piperidines, providing insights into the mechanisms of C-OCF3 bond formation and highlighting the versatility of palladium catalysis in introducing trifluoromethyl groups into organic molecules (Chen, Chen, & Liu, 2015).

Wirkmechanismus

Target of Action

Similar compounds have been used as reactants for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .

Biochemical Pathways

Related compounds have been used in the synthesis of photoactive a-mannosides and mannosyl peptides .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-piperidin-1-ylethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYJYHWYZNJGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Phenyl-5-prop-2-ynylthio-1,2,4-triazol-3-yl)methylthio]benzothiazole](/img/structure/B2824761.png)

![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)

![6-ethyl-7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2824766.png)

![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)

![N-[1-(2-Chlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2824771.png)

![N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824774.png)

![N~6~-cycloheptyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2824777.png)

![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)